1-(3,4-dichlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole
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Overview
Description
1-(3,4-dichlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole is a complex organic compound characterized by the presence of dichlorophenyl and difluoromethoxyphenyl groups attached to a pyrazole ring
Preparation Methods
The synthesis of 1-(3,4-dichlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to cyclization reactions to form the pyrazole ring. Common reagents used in these reactions include dichlorobenzene, difluoromethoxybenzene, and various catalysts to facilitate the reactions. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
1-(3,4-dichlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the breakdown of the pyrazole ring.
Scientific Research Applications
1-(3,4-dichlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may act as an inhibitor of histone methyltransferases, affecting gene expression and cellular function.
Comparison with Similar Compounds
1-(3,4-dichlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole can be compared with similar compounds such as:
1-(3,4-Dichlorophenyl)pyrrolidine: This compound shares the dichlorophenyl group but has a different core structure, leading to different chemical properties and applications.
3,4-Difluoro-4-propyl-1,1-biphenyl: This compound contains difluoromethoxy groups but lacks the pyrazole ring, resulting in distinct reactivity and uses.
The uniqueness of this compound lies in its combination of functional groups and the pyrazole ring, which confer specific chemical and biological properties.
Properties
CAS No. |
1006333-48-7 |
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Molecular Formula |
C23H14Cl2F4N2O2 |
Molecular Weight |
497.3 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]pyrazole |
InChI |
InChI=1S/C23H14Cl2F4N2O2/c24-18-10-5-15(11-19(18)25)31-21(14-3-8-17(9-4-14)33-23(28)29)12-20(30-31)13-1-6-16(7-2-13)32-22(26)27/h1-12,22-23H |
InChI Key |
XKIWBQGZRVBHIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NN2C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC(F)F)OC(F)F |
Origin of Product |
United States |
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